molecular formula C11H17NO B13061147 4-(1-Aminopropyl)-2,6-dimethylphenol

4-(1-Aminopropyl)-2,6-dimethylphenol

Cat. No.: B13061147
M. Wt: 179.26 g/mol
InChI Key: SYBWJHSWVBZTFP-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2,6-dimethylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminopropyl group attached to the phenol ring, along with two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropyl)-2,6-dimethylphenol typically involves the alkylation of 2,6-dimethylphenol with 1-bromopropane, followed by the introduction of an amino group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopropyl)-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated phenols.

Scientific Research Applications

4-(1-Aminopropyl)-2,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Aminopropyl)-2,6-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The phenol group can also participate in redox reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Aminopropyl)-3,5-dimethylphenol
  • 4-(1-Aminopropyl)-2,6-diethylphenol
  • 4-(1-Aminopropyl)-2,6-dimethoxyphenol

Uniqueness

4-(1-Aminopropyl)-2,6-dimethylphenol is unique due to the specific positioning of the aminopropyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-aminopropyl)-2,6-dimethylphenol

InChI

InChI=1S/C11H17NO/c1-4-10(12)9-5-7(2)11(13)8(3)6-9/h5-6,10,13H,4,12H2,1-3H3

InChI Key

SYBWJHSWVBZTFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)C)O)C)N

Origin of Product

United States

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